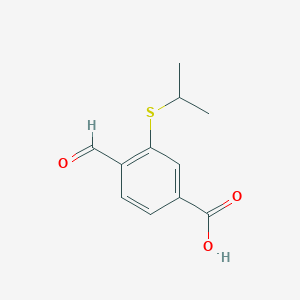

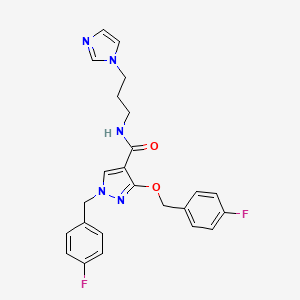

![molecular formula C14H13BrClN3O5S2 B2724182 N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide CAS No. 1241114-91-9](/img/structure/B2724182.png)

N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of organic compound known as benzenesulfonamides . It is used in the preparation of potent and selective inhibitors of IKK-β, inhibitors for the treatment of osteoporosis, inhibitors of human farnesyl pyrophosphate synthase, and Suzuki-type Pd (0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps includes the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. It contains a sulfonamide group that is S-linked to a benzene ring . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and complex. They include the Suzuki–Miyaura-coupling , which is one of the most important applications of organoboron compounds . Other reactions include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications

Synthesis and Characterization of Polymers

Polyamides and Poly(amide-imide)s

A study by Saxena et al. (2003) on the synthesis of polyamides and poly(amide–imide)s reveals the use of aromatic dicarboxylic acids and bis(carboxyphthalimide)s in creating polymers with high thermal stability and solubility in polar solvents. These materials exhibit potential for advanced applications due to their amorphous nature and high glass transition temperatures Saxena et al., 2003.

Sulfonated Thin-film Composite Nanofiltration Membranes

Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes for dye treatment, indicating the importance of incorporating sulfonic acid groups into polymers for improved water flux and dye rejection. This research underlines the role of chemical modification in enhancing the performance of separation membranes Liu et al., 2012.

Applications in Gas Separation and Fuel Cells

Hyperbranched Polyimides

Fang et al. (2000) discussed the synthesis of aromatic hyperbranched polyimides, showcasing their potential in gas separation applications. These materials offer unique structural features that could be advantageous in selective permeability and stability under various conditions Fang et al., 2000.

Sulfonated Polyimides as Polyelectrolytes

Guo et al. (2002) introduced sulfonated polyimides synthesized from sulfonated diamine monomers, emphasizing their high proton conductivity and potential as polyelectrolytes in fuel cell applications. This highlights the critical role of sulfonation in achieving high-performance materials for energy conversion Guo et al., 2002.

Future Directions

The future directions for the use of this compound could involve further exploration of its potential as a precursor for the synthesis of various inhibitors. It could also be used in the development of new synthetic methods, given its role in the Suzuki–Miyaura-coupling and other chemical reactions .

properties

IUPAC Name |

N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClN3O5S2/c1-25(21,22)19(26(2,23)24)12-5-4-10(7-11(12)15)18-14(20)9-3-6-13(16)17-8-9/h3-8H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIDDSQGGYSVPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)Br)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

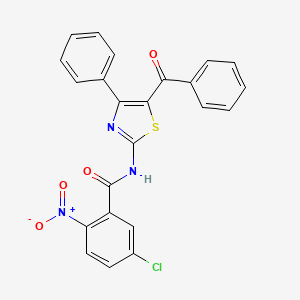

![2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2724103.png)

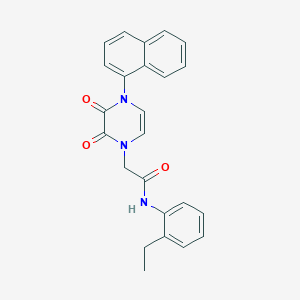

![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2724105.png)

![6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2724110.png)

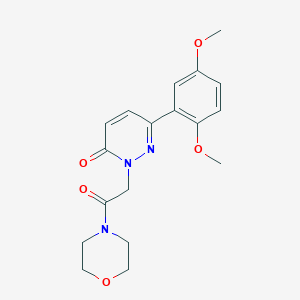

![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2724112.png)

![N-(5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2724116.png)

![Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B2724117.png)